molecular formula C20H16N2O3 B2725888 N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide CAS No. 1286698-55-2

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide

Cat. No. B2725888
CAS RN: 1286698-55-2
M. Wt: 332.359
InChI Key: RQCFRABOFDCDDF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide, also known as PBF-509, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. PBF-509 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been identified as a potential target for the treatment of obesity, diabetes, and cancer.

Mechanism of Action

PTP1B is a negative regulator of insulin signaling, which means that it inhibits the activity of insulin receptors and downstream signaling pathways. By inhibiting PTP1B, N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide increases insulin sensitivity and enhances insulin signaling, leading to improved glucose uptake and utilization.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling and glucose homeostasis, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells by targeting PTP1B, which is overexpressed in many types of cancer. This compound has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide is its selectivity for PTP1B, which makes it a valuable tool for studying the role of PTP1B in various biological processes. However, like any small molecule inhibitor, this compound has limitations in terms of its specificity and off-target effects. It is important to use appropriate controls and experimental design to ensure that the effects observed are due to inhibition of PTP1B and not other factors.

Future Directions

There are several future directions for research on N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have improved efficacy and fewer side effects. Another area of interest is the use of this compound in combination with other drugs or therapies for the treatment of obesity, diabetes, and cancer. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound, which will be important for the development of safe and effective therapies.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide involves several steps, including the reaction of 2-bromo-5-nitrobenzofuran with furfural and pyridine-2-carbaldehyde, followed by reduction and cyclization to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.

Scientific Research Applications

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzofuran-2-carboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. Studies have shown that this compound is a potent and selective inhibitor of PTP1B, which plays a critical role in insulin signaling and glucose homeostasis. Inhibition of PTP1B by this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-20(19-12-15-6-1-2-9-18(15)25-19)22(14-17-8-5-11-24-17)13-16-7-3-4-10-21-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCFRABOFDCDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)N(CC3=CC=CC=N3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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